molecular formula C12H17BrO B14518831 Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide CAS No. 63125-20-2

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide

Cat. No.: B14518831
CAS No.: 63125-20-2
M. Wt: 257.17 g/mol
InChI Key: YTQITPYCYJOKPF-UHFFFAOYSA-N
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Description

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its octahydro-1,6-methanonaphthalene core, which is a bicyclic structure, and a carbonyl bromide functional group. It is used in various fields, including organic synthesis and industrial applications.

Properties

CAS No.

63125-20-2

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane-3-carbonyl bromide

InChI

InChI=1S/C12H17BrO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2

InChI Key

YTQITPYCYJOKPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)C(=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide typically involves the bromination of the corresponding carbonyl compound. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale bromination reactions. These reactions are conducted in reactors equipped with efficient cooling systems to manage the exothermic nature of the bromination process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), ambient temperature.

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amides, ethers, thioethers).

    Reduction: Corresponding alcohols.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Industrial Chemistry: Employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide involves its reactivity with various nucleophiles and electrophiles. The carbonyl bromide group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-1,6-methanonaphthalene-1(2H)-carboxylic acid
  • Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride
  • Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl fluoride

Uniqueness

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl bromide is unique due to its specific reactivity profile, particularly in substitution and reduction reactions. Its bromide functional group provides distinct reactivity compared to its chloride and fluoride analogs, making it valuable in specific synthetic applications.

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